molecular formula C11H8ClN3O3 B2936495 5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione CAS No. 338413-91-5

5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione

Cat. No. B2936495
CAS RN: 338413-91-5
M. Wt: 265.65
InChI Key: MIISKJZDVVSZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione (ACPP) is a pyrimidine derivative that has been used in scientific research for a variety of purposes. ACPP has a wide range of applications including its use as an inhibitor of enzymes, a reagent in organic synthesis, and a fluorescent probe.

Scientific Research Applications

Synthesis and Antimicrobial Activity

"5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione" derivatives have been explored for their antimicrobial properties. For instance, Abdel-rahman et al. (2002) detailed the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines. Their research revealed that certain prepared compounds exhibited in vitro antimicrobial activities, indicating potential applications in developing antimicrobial agents Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Chemical Structure and Reactivity

The chemical reactivity of compounds closely related to "5-Acetyl-1-(2-Chloro-3-Pyridinyl)-2,4(1H,3H)-Pyrimidinedione" has been a subject of study. Yale and Spitzmiller (1977) investigated the reaction of 2-acetoacetamidopyridines with phosgene, leading to the formation of novel 3-Acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. Their findings contribute to the understanding of the synthesis and potential applications of pyrimidinone derivatives in chemical research Yale & Spitzmiller, 1977.

Heterocyclic Chemistry and Drug Development

The field of heterocyclic chemistry has explored the synthesis and application of pyrimidinedione derivatives extensively. Studies by Fenton et al. (1985) on the synthesis and structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine shed light on potential applications in drug development and organic synthesis. Their work highlights the importance of these compounds in the design and synthesis of novel heterocyclic compounds with potential therapeutic applications Fenton, Moody, Casellato, Vigato, & Graziani, 1985.

properties

IUPAC Name

5-acetyl-1-(2-chloropyridin-3-yl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c1-6(16)7-5-15(11(18)14-10(7)17)8-3-2-4-13-9(8)12/h2-5H,1H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIISKJZDVVSZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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